molecular formula C25H39O4- B8404043 Octadecanedioic acid, 1-(phenylmethyl) ester

Octadecanedioic acid, 1-(phenylmethyl) ester

Cat. No.: B8404043
M. Wt: 403.6 g/mol
InChI Key: XVVPERDGHHTWJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecanedioic acid, 1-(phenylmethyl) ester is an organic compound that belongs to the class of esters It is derived from octadecanedioic acid, a long-chain dicarboxylic acid, and benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecanedioic acid, 1-(phenylmethyl) ester can be synthesized through the esterification of octadecanedioic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.

The general reaction can be represented as follows:

Octadecanedioic acid+Benzyl alcoholCatalystMono-benzyl octadecandioate+Water\text{Octadecanedioic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Octadecanedioic acid+Benzyl alcoholCatalyst​Mono-benzyl octadecandioate+Water

Industrial Production Methods

In an industrial setting, the production of mono-benzyl octadecandioate may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Octadecanedioic acid, 1-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Octadecanedioic acid and benzyl alcohol.

    Reduction: Octadecanediol and benzyl alcohol.

    Substitution: Various substituted benzyl esters depending on the nucleophile used.

Scientific Research Applications

Octadecanedioic acid, 1-(phenylmethyl) ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of mono-benzyl octadecandioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The ester group can undergo hydrolysis to release octadecanedioic acid and benzyl alcohol, which may further participate in metabolic pathways.

Comparison with Similar Compounds

Octadecanedioic acid, 1-(phenylmethyl) ester can be compared with other similar compounds, such as:

    Mono-benzyl hexadecanedioate: Similar structure but with a shorter carbon chain.

    Mono-benzyl dodecanedioate: Another ester with a shorter carbon chain.

    Mono-benzyl eicosandioate: Similar structure but with a longer carbon chain.

Uniqueness

This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its applications and reactivity may differ from those of shorter or longer chain esters, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C25H39O4-

Molecular Weight

403.6 g/mol

IUPAC Name

18-oxo-18-phenylmethoxyoctadecanoate

InChI

InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27)/p-1

InChI Key

XVVPERDGHHTWJI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)[O-]

Origin of Product

United States

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